5,6-Di(meth-d3-oxy)indane-1,3-dione
Description
Properties
Molecular Formula |
C₁₁H₄D₆O₄ |
|---|---|
Molecular Weight |
212.23 |
Synonyms |
5,6-Dimethoxy-d6-1H-Indene-1,3(2H)-dione |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Isotopic Incorporation
Strategies for Site-Selective Deuteration of Methoxy (B1213986) Groups in Indanediones
The introduction of trideuteromethyl (-CD₃) groups in place of methyl (-CH₃) groups in methoxy substituents on an aromatic ring is a key step in synthesizing compounds like 5,6-Di(meth-d3-oxy)indane-1,3-dione. This process, known as site-selective deuteration, can impart beneficial properties for analytical and pharmaceutical research. nih.gov The stability of the C-D bond compared to the C-H bond can alter a molecule's metabolic profile, a concept that has led to the development of deuterated drugs. nih.gov Various catalytic systems have been developed to achieve this transformation with high precision.
Organometallic complexes, particularly those involving iridium and rhodium, are effective catalysts for hydrogen-deuterium (H/D) exchange reactions on aromatic systems. chemrxiv.org These catalysts can operate under mild conditions and exhibit high chemo- and regioselectivity. chemrxiv.org For a substrate like 5,6-dimethoxyindane-1,3-dione, these catalysts would facilitate the exchange of hydrogen atoms on the methoxy groups with deuterium (B1214612) from a source like deuterated benzene (B151609) (C₆D₆) or D₂ gas. chemrxiv.orgacs.orgnih.gov
The mechanism typically involves the activation of C-H bonds at the surface of metal nanoparticles or through soluble organometallic complexes. acs.orgnih.gov For instance, iridium nanoparticles have been shown to selectively catalyze H/D exchange at the para- and meta-positions of aromatic rings, leaving ortho and benzylic C-H bonds intact. chemrxiv.org Rhodium complexes have also demonstrated the ability to catalyze H/D exchange in the presence of various functional groups. acs.org While direct deuteration of the methoxy group's methyl hydrogens is a specific challenge, related rhodium-catalyzed systems have been used for H/D exchange in the methyl groups of phosphines, suggesting the feasibility of this approach. nih.gov
Table 1: Organometallic Catalysts for H/D Exchange
| Catalyst System | Deuterium Source | Key Features | Reference |
|---|---|---|---|
| Supported Iridium Nanoparticles | C₆D₆ | High chemo- and regioselectivity under mild conditions; tolerant of various functional groups. | chemrxiv.org |
| [C₅Me₅Rh(olefin)₂] Complexes | C₆D₆ | Catalyzes H/D exchange on aromatic rings and olefinic sites. | acs.org |
Electrochemical methods offer a powerful and environmentally friendly alternative to traditional deuteration techniques. rsc.orgrsc.org These approaches often avoid the need for high pressures, high temperatures, or highly reactive and toxic reagents. rsc.orgxmu.edu.cn Deuteration is typically achieved through electrocatalytic reduction, using heavy water (D₂O) as an inexpensive and readily available deuterium source. rsc.orgxmu.edu.cn
The general process involves the electrochemical generation of a reactive intermediate from the organic substrate, which is then quenched by a deuterium donor. rsc.org For example, an α,β-unsaturated carbonyl compound can undergo a single-electron reduction to form a radical anion, which is then deuterated by D₂O. rsc.org Another common strategy is the electrochemical dehalogenation of an aryl halide, which produces an aryl radical or anion that subsequently abstracts a deuterium atom from D₂O. xmu.edu.cncdnsciencepub.com To synthesize this compound, one could envision starting with a precursor like 5,6-bis(trideuteromethoxy)-1,3-dihaloindane, which could then be electrochemically reduced in the presence of a suitable proton source to yield the final product, although specific applications to indanediones are not detailed in the provided results. The field has seen significant progress, enabling the deuteration of a wide range of organic molecules. rsc.orgwiley.com
Palladium catalysis is a cornerstone of modern organic synthesis and has been successfully applied to the late-stage deuteration of complex molecules, including aromatic ethers. acs.orgacs.org These methods are valued for their high functional group tolerance, allowing for the introduction of deuterium into molecules that possess sensitive chemical moieties. acs.org The use of D₂O as the deuterium source is a key advantage, making the process more convenient and cost-effective. acs.orgacs.org
The catalytic cycle typically involves a reversible C-H activation step, promoted by a palladium catalyst coordinated to specialized ligands, such as N,N-bidentate ligands with an N-acylsulfonamide group. acs.orgacs.org This allows for high levels of deuterium incorporation into the aromatic core of the molecule. acs.org While the direct deuteration of a methoxy group's C-H bonds via this C-H activation method is less common than aromatic C-H deuteration, palladium catalysts are well-known to cleave aromatic C-O bonds, a reaction that proceeds via partial hydrogenation of the phenyl ring to an enol ether intermediate. pnnl.gov This reactivity highlights the interaction of palladium catalysts with aryl ethers. Furthermore, palladium-catalyzed methods have been developed for creating C-O bonds between phenols and allenylic carbonates to form allenic aromatic ethers, demonstrating the versatility of palladium in reactions involving ethers. nih.gov
Table 2: Palladium-Catalyzed Deuteration of Arenes
| Catalyst System | Deuterium Source | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂ with N,N-bidentate ligand | D₂O/HFIP | High functional group tolerance; enables late-stage deuteration of complex molecules. | acs.orgacs.org |
Synthesis of the Indane-1,3-dione Core and its Substituted Derivatives
The indane-1,3-dione scaffold is a privileged structure in chemistry, serving as a building block for a wide range of compounds with applications in materials science and medicinal chemistry. nih.govnih.govresearchgate.netbohrium.combohrium.com Its synthesis and subsequent functionalization are well-established areas of organic chemistry.
The most traditional and straightforward synthesis of the parent indane-1,3-dione involves the Claisen condensation of a dialkyl phthalate, such as dimethyl phthalate, with an alkyl acetate (B1210297) like ethyl acetate. nih.govwikipedia.org This reaction is conducted under basic conditions and proceeds through a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate, which is subsequently hydrolyzed and decarboxylated to yield the indane-1,3-dione core. nih.govgoogle.com
More contemporary methods have been developed to improve efficiency and substrate scope. These include:
Intramolecular Friedel-Crafts Acylation: This method can be used to synthesize 1-indanones from 3-arylpropanoic acids, which are precursors to the indanedione structure. beilstein-journals.org Microwave-assisted versions of this reaction using metal triflates have been reported as environmentally benign alternatives. beilstein-journals.org
Palladium-Catalyzed Carbonylative Annulation: A modern approach involves the intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones using a palladium catalyst and phenyl formate (B1220265) as a carbon monoxide source. organic-chemistry.org This method provides access to 2-substituted indene-1,3(2H)-diones with good to excellent yields. organic-chemistry.org
Introducing substituents onto the aromatic ring of the indane-1,3-dione core is often challenging to achieve via direct electrophilic aromatic substitution after the core has been formed. nih.govencyclopedia.pubmdpi.com Therefore, the most common strategy is to utilize a precursor that already contains the desired functional groups.
For example, to synthesize derivatives with electron-withdrawing groups like nitro or chloro groups, the corresponding substituted phthalic anhydrides are used as starting materials. nih.gov These are condensed with malonic acid in pyridine (B92270) to directly access the substituted indane-1,3-diones. nih.gov This approach circumvents the difficulties of post-synthesis functionalization. Similarly, various halogenated indane-1,3-diones have been prepared by starting with the appropriately halogenated phthalic anhydrides. nih.gov
Table 3: Synthesis of Substituted Indane-1,3-diones
| Starting Material | Reagent(s) | Product | Key Strategy | Reference |
|---|---|---|---|---|
| Substituted Phthalic Anhydrides (e.g., nitro, chloro) | Malonic Acid, Pyridine | Corresponding Substituted Indane-1,3-diones | Functionalization of precursor before cyclization. | nih.gov |
| Halogenated Phthalic Anhydrides | Ethyl Acetoacetate (B1235776) | Halogenated Indane-1,3-diones | Functionalization of precursor before cyclization. | nih.gov |
Derivatization at the Methylene (B1212753) and Carbonyl Centers
The indane-1,3-dione scaffold is a versatile building block, and its reactivity is largely retained in its deuterated analogue. encyclopedia.pubresearchgate.net The primary sites for chemical modification are the active methylene group situated between the two carbonyls and the carbonyl groups themselves.
The presence of two adjacent ketone groups makes the methylene protons of the indane-1,3-dione core particularly acidic and thus highly reactive. encyclopedia.pub This facilitates various condensation reactions. One of the most common derivatizations is the Knoevenagel condensation, which typically involves reacting the indane-1,3-dione with an aldehyde or ketone in the presence of a weak base like piperidine (B6355638) or triethylamine. encyclopedia.pubnih.gov This reaction creates a new carbon-carbon double bond at the 2-position, yielding a range of arylidene or alkylidene derivatives. For this compound, this allows for the attachment of various substituents, effectively tuning the molecule's electronic and steric properties.
Another key reaction at the methylene center is halogenation. For instance, direct fluorination can be achieved using electrophilic fluorine reagents, potentially leading to mono- and di-fluorinated products. nih.gov The self-condensation of two indane-1,3-dione molecules under acidic or basic conditions yields a dimer known as Bindone, a compound with enhanced electron-accepting properties. nih.gov This reaction is also applicable to the deuterated variant.
The carbonyl groups can also be targeted for derivatization. For example, condensation with malononitrile (B47326) can convert the ketone groups into stronger electron-accepting moieties, a useful strategy in the development of materials for organic electronics. encyclopedia.pub
Table 1: Potential Derivatization Reactions at the Methylene Center
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Knoevenagel Condensation | Aromatic/Aliphatic Aldehyd, Piperidine | 2-Arylidene/Alkylidene-indane-1,3-dione |
| Halogenation | N-Bromosuccinimide (NBS) or Selectfluor® | 2-Bromo- or 2-Fluoro-indane-1,3-dione |
| Self-Condensation | Acid (H₂SO₄) or Base (Et₃N) | Bindone derivative |
Convergent and Divergent Synthesis of this compound
The synthesis of this specific isotopically labeled compound can be approached through either convergent or divergent strategies.
A divergent synthesis approach would begin with a common, pre-labeled starting material that is subsequently modified to create the final product. A logical precursor for this compound would be a deuterated version of a substituted phthalic anhydride (B1165640) or dialkyl phthalate. For instance, one could synthesize 4,5-di(meth-d3-oxy)phthalic acid and convert it to the corresponding anhydride. This deuterated anhydride could then be condensed with reagents like malonic acid or ethyl acetoacetate to form the indane-1,3-dione ring system. encyclopedia.pubnih.gov This method ensures the isotopic labels are incorporated early and carried through the synthetic sequence.
A convergent synthesis , in contrast, involves preparing different fragments of the target molecule separately before combining them in a final step. acs.org For this compound, this could involve the synthesis of a deuterated aromatic piece, such as 1,2-di(meth-d3-oxy)benzene, and a separate three-carbon chain containing the dicarbonyl functionality. These two fragments would then be joined in a cyclization reaction to form the indanedione ring. Domino reactions, where multiple bond-forming events occur in a single pot, represent an efficient convergent strategy that has been successfully applied to construct complex polycyclic systems from simpler 1,3-indanedione units. acs.org
Purification and Isotopic Enrichment Assessment Techniques
After synthesis, rigorous purification and characterization are essential to ensure the chemical and isotopic purity of the final compound.
Purification: Standard organic chemistry techniques such as recrystallization and column chromatography are employed to remove chemical impurities. These methods separate compounds based on differences in polarity and solubility. However, they are generally ineffective at separating molecules that differ only in isotopic composition (isotopologues). nih.gov Therefore, achieving high isotopic enrichment relies on using starting materials with very high isotopic purity.
Isotopic Enrichment Assessment: Determining the percentage and location of the deuterium atoms is a critical step. rsc.org Isotopic enrichment is defined as the mole fraction of the specific isotope at a particular position in the molecule, expressed as a percentage. isotope.com It is distinct from species abundance, which refers to the percentage of molecules with a specific isotopic composition. isotope.com
Two primary analytical techniques are used for this assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic structure of a molecule. In the case of this compound, ¹H NMR is used to confirm the absence of protons at the methoxy positions, as deuterium is NMR-silent under these conditions. The disappearance of the methoxy proton signal and the corresponding simplification of the spectrum are direct evidence of successful deuteration. ¹³C NMR can also be used, as the carbon atoms bonded to deuterium will show characteristic splitting patterns and changes in chemical shift. rsc.orgresearchgate.net
Table 2: Techniques for Isotopic Enrichment Assessment
| Technique | Principle | Information Provided |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Separation of ions by mass-to-charge ratio. wikipedia.orgrsc.org | Determines mass of the molecule, confirms isotopic incorporation, allows calculation of isotopic purity and distribution of isotopologues. rsc.orgnih.gov |
Iii. Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Indanediones
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like 5,6-Di(meth-d3-oxy)indane-1,3-dione, NMR provides invaluable information regarding the site of deuteration and its influence on the magnetic environment of neighboring nuclei. nih.gov While ¹H NMR is used to analyze the protonated parts of the molecule, ²H (Deuterium) NMR can be used to directly observe the deuterium (B1214612) nuclei, confirming the success of the isotopic labeling. wikipedia.orghuji.ac.il
Deuterium Isotope Effects on Carbon-13 Chemical Shifts
The replacement of protium (B1232500) (¹H) with deuterium (²H) gives rise to predictable changes in ¹³C NMR spectra, known as deuterium isotope effects (DIEs). nih.gov These effects are a powerful tool for confirming the location of deuterium labels within a molecule. nih.gov
Two-Bond Isotope Effect (²ΔC(D)) : The most significant effect is an upfield shift (to a lower ppm value) of the carbon atom directly bonded to the deuterium. nih.gov For each deuterium atom replacing a hydrogen, the ¹³C signal shifts upfield by approximately 0.1–0.3 ppm. nih.gov
Signal Multiplicity : The signal for a deuterated carbon is split into a multiplet due to ¹³C-²H coupling. Since deuterium is a spin-1 nucleus, a -CD₃ group will appear as a septet with a characteristic intensity ratio of 1:3:6:7:6:3:1. blogspot.com
Relaxation and Intensity : Deuterated carbons typically have much longer spin-lattice relaxation times (T₁) and a diminished Nuclear Overhauser Effect (nOE). blogspot.com This can result in lower signal intensity compared to protonated carbons under standard acquisition parameters, often requiring longer experiment times for observation. blogspot.comolemiss.edu
These effects can be illustrated by comparing the expected ¹³C NMR data for the methoxy (B1213986) groups in both the deuterated and non-deuterated analogues.
| Compound | Carbon | Expected ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity | Key Isotope Effects |
|---|---|---|---|---|
| 5,6-Dimethoxyindane-1,3-dione | -OCH₃ | ~56 | Quartet (from ¹³C-¹H coupling in a coupled spectrum) or Singlet (in a proton-decoupled spectrum) | N/A |
| This compound | -OCD₃ | ~55.1 | Septet | Upfield shift (~0.9 ppm), reduced signal intensity |
Advanced 2D NMR Techniques for Deuterium-Containing Molecules
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and elucidating the complete chemical structure. For deuterium-containing molecules, these techniques are adapted to confirm the location of the labels.
Heteronuclear Single Quantum Coherence (HSQC) : A standard ¹H-¹³C HSQC spectrum correlates protons with their directly attached carbons. For this compound, the absence of a cross-peak at the chemical shift corresponding to the methoxy carbons (~55-56 ppm) would provide strong evidence for the successful replacement of methoxy protons with deuterium.
Heteronuclear Multiple Bond Correlation (HMBC) : This technique shows correlations between protons and carbons over two or three bonds. It would be used to confirm the connectivity of the indanedione core. For example, the aromatic protons on the ring should show correlations to the methoxy carbons, confirming the placement of the -OCD₃ groups at positions 5 and 6.
Deuterium-Carbon Correlation : In more complex cases, specialized 2D NMR experiments that directly correlate ²H and ¹³C nuclei can be employed to resolve overcrowded deuterium spectra and provide definitive assignments. nih.gov
Quantitative NMR (qNMR) Applications with Deuterated Solvents
Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance without relying on an identical reference standard of that substance. mdpi.com The method relies on comparing the integrated signal of the analyte to that of a certified internal standard of known purity. mdpi.com
To determine the chemical purity of a sample of this compound, ¹H qNMR would be employed. The procedure involves dissolving a precisely weighed amount of the analyte and a certified internal standard (e.g., dimethyl sulfone) in a deuterated solvent. gsconlinepress.comsigmaaldrich.com Deuterated solvents are crucial as they eliminate overwhelming signals from protons that would otherwise be present in the solvent, allowing for accurate integration of the analyte and standard signals. youtube.com The purity is calculated based on the integral ratios, the number of protons contributing to each signal, and the molecular weights and masses of the analyte and standard.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is indispensable for the analysis of isotopically labeled compounds. It provides two critical pieces of information: the precise isotopic purity and the structural confirmation through fragmentation analysis. nih.govresearchgate.net
HRMS can readily distinguish between molecules having the same nominal mass but different elemental compositions due to its high mass accuracy. nih.gov This capability is used to determine the isotopic enrichment of the deuterated compound by measuring the relative abundance of all H/D isotopologues (e.g., d₆, d₅, d₄, etc.). rsc.orgnih.gov This analysis provides a detailed percentage of the desired fully deuterated compound and any partially deuterated or non-deuterated species.
Tandem mass spectrometry (HRMS/MS) provides structural information by analyzing the fragmentation patterns of the molecular ion. miamioh.edu The fragmentation of this compound would be compared to its non-deuterated counterpart to confirm the location of the labels. Expected fragmentations would include the loss of a deuterated methyl radical (•CD₃) or a neutral loss of deuterated formaldehyde (B43269) (CD₂O).
| Species | Chemical Formula | Calculated Exact Mass (m/z) | Isotopic Purity Indication |
|---|---|---|---|
| [M+H]⁺ (d₆) | C₁₁H₃D₆O₄⁺ | 215.0957 | Fully deuterated |
| [M+H]⁺ (d₅) | C₁₁H₄D₅O₄⁺ | 214.0894 | Partially deuterated impurity |
| [M+H]⁺ (d₀) | C₁₁H₉O₄⁺ | 209.0501 | Non-deuterated impurity |
| [M-CD₃]⁺ (from d₆) | C₁₀H₂D₃O₄⁺ | 197.0585 | Fragment ion confirming label location |
Vibrational Spectroscopy (IR, Raman) and Deuterium Labeling Effects
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. youtube.com The substitution of hydrogen with the heavier deuterium isotope causes a significant and predictable shift in the vibrational frequencies of the bonds involving deuterium. su.se
The most prominent change in the spectrum of this compound compared to its non-deuterated form is the appearance of C-D stretching bands at a lower frequency (wavenumber) than C-H stretching bands. researchgate.net This shift is a direct consequence of the increased reduced mass of the C-D oscillator. Other vibrations, such as bending modes, are also affected. The characteristic absorptions of the indanedione core, such as the strong C=O stretches and aromatic ring vibrations, would remain largely unchanged, making the C-D vibrations a clear diagnostic marker for deuteration. pressbooks.pub
| Vibrational Mode | Typical Frequency (Non-Deuterated, cm⁻¹) | Expected Frequency (Deuterated, cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | N/A | IR, Raman |
| Aliphatic C-D Stretch (-OCD₃) | N/A | ~2250-2050 | IR, Raman |
| Ketone C=O Stretch | 1740-1710 | 1740-1710 | IR (strong) |
| Aromatic C=C Stretch | 1600, 1500 | 1600, 1500 | IR, Raman |
X-ray Crystallography for Solid-State Structural Confirmation
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide unequivocal confirmation of the atomic connectivity of this compound. nih.gov
UV-Vis Spectroscopy for Electronic Transitions in Indanedione Systems
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within molecules. For indanedione systems, including this compound, this method provides valuable insights into the influence of molecular structure and substituent effects on the absorption of electromagnetic radiation. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which absorption occurs are characteristic of the electronic structure of the molecule.
In organic molecules, the most common electronic transitions are σ → σ, n → σ, π → π, and n → π. youtube.com The indanedione core, being a β-diketone fused to a benzene (B151609) ring, possesses π electrons from the aromatic system and the carbonyl groups, as well as non-bonding (n) electrons on the oxygen atoms. wikipedia.org This arrangement gives rise to characteristic π → π* and n → π* transitions.
The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), occur in molecules with conjugated systems. libretexts.org In indanedione derivatives, the benzene ring and the two carbonyl groups form a conjugated system. The energy required for these transitions is influenced by the extent of conjugation; larger conjugated systems generally absorb at longer wavelengths. libretexts.org
The n → π* transitions involve the promotion of a non-bonding electron from an oxygen atom to an antibonding π* orbital of the carbonyl group. These transitions are generally of lower intensity compared to π → π* transitions and are sensitive to the solvent environment. shivajicollege.ac.in
Research on various substituted 1,3-indandione (B147059) derivatives has provided detailed information on their electronic absorption spectra. For instance, studies on D–π–A (donor–π–acceptor) type conjugated indandione derivatives have shown that the indandione group acts as a strong electron acceptor. nih.gov The introduction of electron-donating groups to the indanedione scaffold leads to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum. nih.gov
A study on 2-acyl-1,3-indandione derivatives, which exist in an exocyclic enolic form, involved recording their absorption spectra in various solvents to investigate tautomerization processes. researchgate.net The position of the absorption maxima can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism, which can provide further information about the nature of the electronic transitions.
Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental UV-Vis data and to help assign the observed electronic transitions. researchgate.net These calculations can predict the energies and oscillator strengths of electronic transitions, aiding in the interpretation of the experimental spectra.
The table below presents a selection of UV-Vis absorption data for various indanedione derivatives, illustrating the influence of different substituents on the absorption maxima (λmax).
| Compound Name | Substituent(s) | Solvent | λmax (nm) | Reference |
| N-(4-fluorophenyl)-2-(3-oxo-2, 3-dihydro-1H–inden-1-yl) acetamide | p-fluorophenyl acetamide | Methanol (B129727) | 243.4 | rjptonline.org |
| 2-(3-Oxo-2,3-dihydro-1H–inden-1-yl)-N-o-tolylacetamide | o-tolyl acetamide | Methanol | 295 | rjptonline.org |
| INB3 (2-[4-di(p-tolylamino)benzylidene]-1H-indene-1,3(2H)-dione) | 4-di(p-tolylamino)benzylidene | DMSO | 492 | nih.gov |
| INT3 (2-[(2,2′:5′2′′-terthiophene-5-yl)methylene]-1H-indene-1,3(2H)-dione) | (2,2′:5′2′′-terthiophene-5-yl)methylene | DMSO | 504 | nih.gov |
Table 1. UV-Vis Absorption Maxima for Selected Indanedione Derivatives.
The data in the table clearly demonstrates the significant impact of substituents on the electronic absorption properties of the indanedione system. The introduction of extended conjugated systems, as seen in INB3 and INT3, results in a substantial red shift (bathochromic shift) of the absorption maximum into the visible region, which is characteristic of extended π-conjugation and intramolecular charge transfer. nih.gov
While specific UV-Vis data for this compound is not explicitly detailed in the provided search results, the general principles observed for other substituted indanediones can be applied. The presence of the two methoxy groups on the benzene ring would be expected to act as electron-donating groups, influencing the energy of the π → π* transitions of the aromatic system and potentially leading to a shift in the absorption maxima compared to the unsubstituted 1,3-indandione. wikipedia.org The deuteration of the methoxy groups is not expected to significantly alter the electronic transitions, as the electronic effects of deuterium and hydrogen are very similar.
Iv. Mechanistic Investigations and Kinetic Isotope Effects
Elucidation of Reaction Mechanisms Involving 5,6-Di(meth-d3-oxy)indane-1,3-dione
The strategic placement of deuterium (B1214612) in this compound on the methoxy (B1213986) groups allows for the investigation of reaction mechanisms without directly altering the primary reactive sites of the indanedione core, such as the active methylene (B1212753) group at the C2 position. mdpi.com By comparing the reaction rates of the deuterated compound with its non-deuterated counterpart, researchers can gain insight into the subtle details of the reaction pathway.
Deuterium labeling is a fundamental technique for determining whether a specific C-H bond is broken or formed during the rate-determining step of a reaction. aps.org A significant difference in reaction rates between the deuterated and non-deuterated compounds (a primary kinetic isotope effect) provides strong evidence that the labeled bond is undergoing cleavage in the slowest step of the mechanism. libretexts.orgepfl.ch Conversely, the absence of a significant rate change suggests the bond is not broken in the rate-limiting step. epfl.ch In the case of this compound, the deuterium atoms are not attached to the most reactive carbons, meaning they are primarily used to probe secondary kinetic isotope effects.
Primary kinetic isotope effects (PKIEs) are observed when the isotopically labeled bond is broken or formed in the rate-determining step. libretexts.org For a C-H bond, this is typically manifested as a "normal" KIE, where the rate constant for the hydrogen-containing reactant (kH) is greater than that for the deuterium-containing reactant (kD), leading to a kH/kD ratio significantly greater than 1. gmu.edu Typical values for C-H/C-D PKIEs range from 1 to 8. libretexts.org
For an indanedione, a reaction involving the abstraction of a proton from the active methylene group (C2) in the rate-determining step would be expected to show a large primary KIE. If one were to study a hypothetical 2,2-dideuterio-5,6-dimethoxyindane-1,3-dione, the observation of a kH/kD value of around 7 would strongly support a mechanism where the C-H bond at the C2 position is broken in the rate-limiting step.
Table 1: Representative Primary Kinetic Isotope Effects
| Reaction Type | Typical kH/kD Value | Implication |
|---|---|---|
| C-H bond cleavage in rate-determining step | > 2 | Bond breaking is part of the slowest step. libretexts.orgepfl.ch |
| No C-H bond cleavage in rate-determining step | ≈ 1 | Bond is not broken, or breaking occurs after the slow step. epfl.ch |
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. princeton.eduiupac.org These effects are generally much smaller than PKIEs but provide valuable information about changes in the transition state relative to the reactant. wikipedia.org SKIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu
The deuterium labels in this compound are on the methoxy groups. Any isotope effect observed for reactions at the C2 position or the carbonyl groups would be a secondary KIE. These effects arise from changes in hybridization or steric environment at the labeled position. gmu.eduiupac.org For example, a change in hybridization from sp² to sp³ at a carbon adjacent to the isotopic label typically results in an inverse isotope effect (kH/kD < 1), while a change from sp³ to sp² often leads to a normal effect (kH/kD > 1). wikipedia.org Furthermore, the smaller effective size of deuterium compared to hydrogen can lead to steric isotope effects, where a less sterically hindered transition state for the deuterated compound can accelerate the reaction. gmu.edu
Table 2: Secondary Kinetic Isotope Effects and Hybridization
| Hybridization Change at α-Carbon | Typical kH/kD Value | Effect |
|---|---|---|
| sp³ → sp² | 1.1 - 1.2 | Normal |
Data synthesized from references wikipedia.orggmu.edu.
Solvent Kinetic Isotope Effects in Solution-Phase Reactions
The rate of a reaction can also be influenced by replacing a protic solvent like water (H₂O) or methanol (B129727) (CH₃OH) with its deuterated counterpart (D₂O or CD₃OD). chem-station.com This is known as a solvent kinetic isotope effect (SKIE). nih.gov Such effects can arise for several reasons:
The solvent may act as a reactant, with proton/deuteron transfer being part of the rate-limiting step, leading to a primary isotope effect. libretexts.org
Rapid hydrogen exchange can occur between the substrate and the deuterated solvent. libretexts.org
Changes in the hydrogen-bonding network between the substrate and solvent can alter the energy of the transition state, resulting in a secondary isotope effect. libretexts.orgnih.gov
In reactions involving indanediones, if a protonation step by the solvent is rate-limiting, switching from H₂O to D₂O would lead to a significant normal isotope effect (kH₂O/kD₂O > 1). Conversely, an inverse solvent isotope effect (kH₂O/kD₂O < 1) is often indicative of a pre-equilibrium step where the substrate is protonated prior to the rate-limiting step. chem-station.comnih.gov This is because the pKa of most acids increases in D₂O, making the deuterated substrate a weaker acid. nih.gov
Deuterium as a Mechanistic Probe for Carbonyl Reactivity in Indanediones
Deuterium labeling provides a subtle yet powerful probe for studying the reactivity of the carbonyl groups in the indanedione scaffold. nih.gov While the deuterium atoms in this compound are remote from the carbonyls, their electronic influence, though small, can be measured through sensitive KIE experiments. For instance, in a reaction where a carbonyl carbon undergoes rehybridization from sp² (in the ketone) to sp³ (in a tetrahedral intermediate), a small secondary KIE might be observed. The magnitude and direction (normal or inverse) of this SKIE can provide clues about the structure of the transition state, helping to distinguish between different proposed mechanisms of nucleophilic attack at the carbonyl carbon.
Computational Support for Proposed Reaction Pathways
Modern computational chemistry offers methods to complement experimental findings from KIE studies. nih.gov Techniques like Density Functional Theory (DFT) and ab initio calculations can be used to model the reaction pathways of indanedione derivatives. nih.gov By calculating the geometries and energies of reactants, transition states, and products, researchers can predict theoretical KIEs. nih.gov A strong correlation between experimentally measured KIEs and computationally predicted values lends significant support to a proposed reaction mechanism. These computational models can visualize the transition state structure, helping to rationalize observed primary and secondary isotope effects in terms of specific bond lengths, angles, and vibrational frequencies.
V. Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Stability
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 5,6-dimethoxyindane-1,3-dione, this process would involve calculating the potential energy of the molecule for various atomic arrangements to find the global minimum. The indane-1,3-dione core is a rigid bicyclic system that combines aromatic and aliphatic features, which limits its conformational flexibility. mdpi.com However, the methoxy (B1213986) groups attached to the benzene (B151609) ring can rotate. Conformational analysis would explore the rotational barriers of these methoxy groups to identify the most energetically favorable orientation. The planarity of the dione (B5365651) ring system is a key feature, and calculations would confirm the degree of this planarity.
Illustrative Data Table: Optimized Geometric Parameters for an Indane-1,3-dione System This table presents typical bond lengths and angles for an indane-1,3-dione scaffold, as would be determined by geometry optimization calculations. Specific values for the title compound may vary.
| Parameter | Value (Å or °) |
| C=O Bond Length | ~1.22 Å |
| C-C (Aromatic) Bond Length | ~1.40 Å |
| C-C (Aliphatic) Bond Length | ~1.54 Å |
| C-O (Methoxy) Bond Length | ~1.37 Å |
| O-C-C Bond Angle (Methoxy) | ~117° |
| C-C-C Angle (Five-membered ring) | ~108° (varies) |
| C-C=O Bond Angle | ~125° |
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ijabbr.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For indane-1,3-dione derivatives, the electron-withdrawing nature of the two carbonyl groups generally leads to a relatively low-lying LUMO, making them good electron acceptors. mdpi.com The introduction of electron-donating methoxy groups at the 5 and 6 positions would be expected to raise the energy of the HOMO. Computational studies on related systems, such as 5,6-diaroylisoindoline-1,3-diones, have shown HOMO-LUMO gaps in the range of 3.9–4.1 eV, which indicates significant chemical reactivity. researchgate.net
Illustrative Data Table: Frontier Molecular Orbital Energies This table shows representative HOMO, LUMO, and energy gap values for a substituted indane-1,3-dione system based on DFT calculations found in the literature for similar compounds. researchgate.net
| Parameter | Energy (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map plots the electrostatic potential onto the electron density surface of the molecule.
For 5,6-Di(meth-d3-oxy)indane-1,3-dione, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. This detailed charge mapping helps in understanding intermolecular interactions and potential reaction sites.
Density Functional Theory (DFT) in Reaction Mechanism Prediction
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. It is particularly useful for predicting the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. ijabbr.com
DFT can be employed to model chemical reactions involving this compound. For instance, in a reaction such as a nucleophilic addition to one of the carbonyl groups, DFT can be used to locate the transition state structure—the highest energy point along the reaction pathway. By calculating the energy of this transition state relative to the reactants, the activation energy barrier for the reaction can be determined. A lower energy barrier corresponds to a faster reaction rate. Studies on related systems have used DFT to calculate these barriers, for example, finding an activation energy of 53.3 kcal/mol for a C-C bond formation in a similar system. researchgate.net This information is invaluable for understanding and predicting the outcomes of chemical transformations.
One of the significant applications of DFT is the simulation of vibrational spectra, such as infrared (IR) spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies can be obtained. These calculated frequencies can be compared with experimental IR spectra to confirm the structure of a synthesized compound. nih.gov For this compound, DFT calculations would predict characteristic vibrational modes, including the stretching frequencies of the C=O bonds in the dione ring and the C-O bonds of the methoxy groups. The presence of deuterium (B1214612) in the methoxy groups would lead to predictable shifts in the vibrational frequencies of these groups compared to the non-deuterated analog, which could be a useful tool for spectroscopic identification. It is important to note that calculated DFT frequencies often have a systematic error and may be scaled to better match experimental values. vasp.at
Molecular Dynamics Simulations for Dynamic Behavior in Solution
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of a molecule and its interactions with a solvent.
While specific molecular dynamics simulation studies on this compound are not yet available in published literature, the methodology can be described. A typical MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.
Table 1: Illustrative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound in Water
| Parameter | Value/Description |
| Force Field | GROMOS, AMBER, or CHARMM |
| Solvent Model | TIP3P or SPC/E for water |
| Simulation Box | Cubic, with periodic boundary conditions |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 nanoseconds |
This table presents a hypothetical set of parameters for an MD simulation and does not represent data from an actual study.
The results from such simulations would provide valuable information on how the isotopic substitution in the methoxy groups affects the non-covalent interactions with the surrounding solvent molecules, which in turn can influence the compound's solubility and transport properties.
Prediction of Isotope Effects from First Principles
First-principles calculations, based on the principles of quantum mechanics, can be employed to predict the effects of isotopic substitution on molecular properties. The primary influence of substituting hydrogen with deuterium is the change in mass, which significantly affects the vibrational frequencies of the molecule.
The zero-point vibrational energy (ZPVE) is lower for a C-D bond compared to a C-H bond due to the heavier mass of deuterium. This difference in ZPVE can lead to observable changes in reaction rates, known as kinetic isotope effects (KIEs), and equilibrium constants, known as equilibrium isotope effects (EIEs). nih.govresearchgate.net
For this compound, first-principles calculations, such as those using Density Functional Theory (DFT), could be used to compute the vibrational frequencies for both the deuterated and non-deuterated isotopologues. From these frequencies, the ZPVEs can be calculated, and subsequently, the isotope effects on various properties can be predicted.
Table 2: Hypothetical Calculated Vibrational Frequencies and Zero-Point Energies for C-H and C-D bonds
| Vibrational Mode | C-H Frequency (cm⁻¹) | C-D Frequency (cm⁻¹) | ZPVE (C-H) (kJ/mol) | ZPVE (C-D) (kJ/mol) |
| Symmetric Stretch | 2850 | 2100 | 17.0 | 12.5 |
| Asymmetric Stretch | 2950 | 2200 | 17.6 | 13.1 |
This table contains illustrative, theoretically expected values and is not based on a specific computational study of this compound.
These calculations would be crucial for understanding how deuteration of the methoxy groups can alter the reactivity of the indane-1,3-dione core, for instance, in reactions involving the active methylene (B1212753) group. mdpi.comnih.govwikipedia.org The prediction of KIEs can provide insight into reaction mechanisms, indicating whether a C-H bond is broken in the rate-determining step of a reaction. nih.govresearchgate.net
Vi. Advanced Research Applications of 5,6 Di Meth D3 Oxy Indane 1,3 Dione
Deuterated Indanediones as Probes for Chemical Processes
The substitution of hydrogen with deuterium (B1214612) in the indanedione scaffold provides a powerful, non-invasive method for tracking and understanding intricate chemical transformations.
Deuterated compounds like 5,6-Di(meth-d3-oxy)indane-1,3-dione are instrumental in deciphering complex biosynthetic pathways. By introducing this labeled compound into a biological system, researchers can follow the course of the deuterium atoms through subsequent metabolic steps. The heavier isotope acts as a "tag" that can be detected using techniques such as mass spectrometry or NMR spectroscopy. This allows for the identification of intermediates and final products that originate from the initial deuterated precursor, providing direct evidence for proposed metabolic routes and enzyme mechanisms. nih.gov The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can also be exploited to probe rate-determining steps in enzymatic reactions. nih.gov
Application as Internal Standards in Quantitative Analytical Methodologies for Research
The precise and accurate quantification of chemical compounds is a cornerstone of scientific research. Deuterated molecules, including this compound, have become indispensable as internal standards in a variety of analytical techniques.
In mass spectrometry (MS), an analytical technique that measures the mass-to-charge ratio of ions, deuterated compounds are the gold standard for internal standards. An ideal internal standard co-elutes with the analyte of interest during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. Because deuterated standards are chemically identical to their non-deuterated counterparts, they fulfill these criteria perfectly. The key difference lies in their mass, allowing the mass spectrometer to distinguish between the analyte and the standard. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, injection volume, or instrument response can be corrected for, leading to highly accurate and precise quantification of the target analyte.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₄D₆O₄ |
| Molecular Weight | 212.23 g/mol nih.gov |
| IUPAC Name | 5,6-bis(trideuteriomethoxy)indene-1,3-dione nih.gov |
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of chemical substances without the need for a reference standard of the analyte itself. In qNMR, the signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. By using a certified reference material with a known purity as an internal standard, the absolute quantity of the analyte can be determined. Deuterated compounds can serve as effective internal standards in qNMR, provided they have a signal that does not overlap with the analyte's signals. The known concentration and purity of the deuterated standard allow for the accurate calculation of the analyte's purity.
Development in Advanced Materials Science
The indane-1,3-dione scaffold is a versatile building block in materials science, known for its electron-accepting properties. mdpi.com The introduction of deuterium into this structure, as seen in this compound, opens up new avenues for the development of advanced materials with tailored properties. The substitution of hydrogen with deuterium can influence the vibrational modes of the molecule, which in turn can affect its photophysical properties, such as fluorescence and phosphorescence. This can be exploited in the design of novel organic light-emitting diodes (OLEDs) and other optoelectronic devices with enhanced performance and stability. Furthermore, the kinetic isotope effect can be utilized to improve the stability of organic electronic materials by slowing down degradation pathways that involve the cleavage of C-H bonds. The development of deuterated building blocks is a key strategy for creating new materials with precisely controlled properties for a wide range of applications. nih.gov
Optoelectronic Properties and Non-Linear Optics (NLO)
Derivatives of the parent compound, indane-1,3-dione, have been investigated for their potential in optoelectronics and non-linear optics. lgcstandards.comnih.gov The indane-1,3-dione core can act as an electron-acceptor group, a key feature in the design of molecules with interesting optical properties. lgcstandards.comnih.gov When combined with electron-donating moieties, these molecules can exhibit charge-transfer characteristics that are essential for NLO activity. lgcstandards.com However, no studies specifically detailing the optoelectronic or NLO properties of This compound have been found.
Photopolymerization Initiators and Dyes
The indane-1,3-dione scaffold is a component in the design of photoinitiators for polymerization and in the synthesis of dyes. lgcstandards.comnih.gov The electron-accepting nature of the dione (B5365651) system is a valuable characteristic for these applications. lgcstandards.com For instance, certain indane-1,3-dione derivatives are used in dye-sensitized solar cells. Despite this, there is no available research that specifically implicates This compound as a photopolymerization initiator or a dye.
Role in Novel Organic Transformations and Methodological Innovations
Indane-1,3-dione and its derivatives are recognized as versatile building blocks in organic synthesis, particularly in reactions that construct complex molecular architectures.
Building Block in Cascade and Multicomponent Reactions
The parent compound, indane-1,3-dione, is frequently employed in cascade and multicomponent reactions to generate diverse heterocyclic structures. lgcstandards.com The active methylene (B1212753) group of the indane-1,3-dione is a key site of reactivity, enabling its participation in a variety of bond-forming sequences. lgcstandards.com There is, however, no literature that describes the use of This compound in such reactions.
Precursor for Fused and Spirocyclic Heterocycles
The synthesis of fused and spirocyclic heterocycles often utilizes indane-1,3-dione derivatives as starting materials. These complex structures are of interest in medicinal chemistry and materials science. The reactivity of the dione and the active methylene group allows for the construction of these intricate molecular frameworks. Again, no specific examples of This compound being used as a precursor for such compounds have been reported.
Vii. Structure Reactivity Relationships in 5,6 Di Meth D3 Oxy Indane 1,3 Dione Chemistry
Influence of Deuteration on Indane-1,3-dione Core Reactivity
The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in the methoxy (B1213986) groups introduces a kinetic isotope effect (KIE), which can influence the reaction rates at various sites on the indane-1,3-dione core. Although the deuteration is not at a primary reaction site, secondary KIEs can be observed.
Detailed Research Findings: The C-D bond is energetically stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions where a C-H bond is broken in or before the rate-determining step are slower when a C-D bond must be broken instead. In 5,6-Di(meth-d3-oxy)indane-1,3-dione, the deuteration is on the methoxy groups, which are not typically cleaved during common reactions of the indane-1,3-dione core.
However, secondary KIEs can arise from steric and electronic (hyperconjugative) effects. The C-D bond is slightly shorter than the C-H bond, leading to a marginal decrease in the steric bulk of the -OCD₃ group compared to the -OCH₃ group. More significantly, hyperconjugation, which involves the donation of electron density from C-H σ-bonds to adjacent empty or partially filled orbitals, is less effective for C-D bonds. This can subtly alter the electron-donating character of the methoxy groups, thereby influencing the electron density of the aromatic ring and, consequently, the reactivity of the dione (B5365651) system.
For reactions involving the active methylene (B1212753) group (C2), such as Knoevenagel condensations, the acidity of the C2 protons is paramount. mdpi.comencyclopedia.pub The electronic effects of the remote deuterated methoxy groups can slightly modulate this acidity. Similarly, for reactions involving the carbonyl groups or the aromatic ring, this subtle electronic perturbation can lead to small but measurable changes in reaction rates compared to the non-deuterated analogue, 5,6-dimethoxyindane-1,3-dione.
| Reactive Site | Reaction Type | Expected Influence of Deuteration (Secondary KIE) | Rationale |
| Active Methylene (C2) | Knoevenagel Condensation, Alkylation | Minor rate change | Altered acidity due to subtle electronic shifts from deuterated methoxy groups. |
| Carbonyl Groups (C1, C3) | Nucleophilic Addition, Reduction | Minor rate change | Modified electrophilicity of carbonyl carbons due to secondary electronic effects. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Minor rate change | Altered ring activation due to reduced hyperconjugative electron donation from -OCD₃ groups. |
Electronic and Steric Effects of Methoxy Groups on Reaction Rates
The two methoxy groups at the C5 and C6 positions on the benzene (B151609) ring exert significant electronic and steric effects that profoundly influence the reactivity of the indane-1,3-dione system.
Detailed Research Findings: The methoxy group (-OCH₃) is a powerful electron-donating group due to the resonance effect (+R), where the lone pairs on the oxygen atom delocalize into the aromatic ring. This is partially counteracted by its electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen. For substituents on an aromatic ring, the resonance effect typically dominates.
Electronic Effects : The strong electron-donating nature of the two methoxy groups increases the electron density on the aromatic ring. This, in turn, influences the attached diketone moiety. It can decrease the electrophilicity of the carbonyl carbons at C1 and C3, potentially slowing down reactions with nucleophiles. Conversely, it can affect the stability of the enolate anion formed by deprotonation at the C2 position. The presence of electron-donating groups generally does not have a major impact on Knoevenagel condensation yields, which remain high across various substituted derivatives. mdpi.com However, for other reactions, the electronic nature of substituents can be critical. mdpi.comrsc.org
Steric Effects : The methoxy groups also introduce steric hindrance. While not excessively bulky, they can impede the approach of large reagents to the adjacent positions on the aromatic ring or even to the carbonyl groups, depending on the reaction's transition state geometry. In reactions like the Scholl-type cyclization, steric effects of methoxy groups have been found to be significant, though secondary to electronic effects. rsc.org
| Reaction Type | Substituent on Aromatic Ring | Relative Yield/Rate | Reference |
| Knoevenagel Condensation | Methoxy (-OCH₃) | High (>70%) | mdpi.com |
| Knoevenagel Condensation | Methyl (-CH₃) | High (>70%) | mdpi.com |
| Knoevenagel Condensation | Fluoro (-F) | Lower than other groups | mdpi.com |
| Isocyanide Insertion | Various electron-rich/deficient groups | Good (61-75%) | mdpi.com |
Correlation of Molecular Structure with Chemical Reactivity Profiles
Detailed Research Findings: The indane-1,3-dione scaffold is characterized by three primary reactive regions: the active methylene group, the two carbonyl groups, and the aromatic ring. sioc-journal.cnwikipedia.org
The Active Methylene Group (C2): This is the most reactive site for many transformations. wikipedia.orgresearchgate.net The protons at C2 are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for easy formation of a nucleophilic enolate anion. This site is central to Knoevenagel condensations, alkylations, and halogenations. mdpi.comencyclopedia.pub The electron-donating methoxy groups at C5 and C6 modulate this acidity.
The Carbonyl Groups (C1 and C3): These groups are electrophilic and can undergo nucleophilic attack. Reactions such as reduction to alcohols or formation of imines occur at these sites. The electron-donating methoxy groups slightly reduce the electrophilicity of these carbons.
The Aromatic Ring: The 5,6-dimethoxy substitution makes the aromatic ring electron-rich and thus activated towards electrophilic attack. However, direct electrophilic substitution on a pre-formed indane-1,3-dione is often difficult; functionalized derivatives are typically prepared from already-substituted precursors like halogenated phthalic anhydrides. mdpi.comencyclopedia.pub
The deuteration of the methoxy groups adds another layer of subtlety, fine-tuning the electronic properties and reaction kinetics through secondary isotope effects as previously discussed.
| Structural Feature | Reactive Site(s) Affected | Impact on Reactivity |
| Indane-1,3-dione Core | C1, C2, C3 | Provides acidic C-H at C2 (nucleophilic center) and electrophilic carbonyls at C1/C3. |
| 5,6-Methoxy Groups | Aromatic Ring, C1, C2, C3 | Electron-donating (+R > -I); activates the aromatic ring, modulates C2 acidity and C1/C3 electrophilicity. Adds steric bulk. |
| Deuteration (-OCD₃) | 5,6-Methoxy Groups | Induces secondary kinetic isotope effects; subtly alters electronic properties via reduced hyperconjugation compared to -OCH₃. |
Impact of Isotopic Substitution on Tautomeric Equilibria and Stability
Like other β-dicarbonyl compounds, indane-1,3-dione can exist in tautomeric forms: the diketo form and the enol form. wikipedia.orgresearchgate.net Isotopic substitution can perturb the position of this equilibrium.
Detailed Research Findings: The tautomeric equilibrium in β-dicarbonyls involves the migration of a proton from the α-carbon to a carbonyl oxygen, forming a C=C double bond and a hydroxyl group (enol). The stability of the enol is often enhanced by intramolecular hydrogen bonding. researchgate.netyoutube.com The position of this equilibrium is sensitive to substituents and the solvent. researchgate.netnih.gov
Isotopic substitution of hydrogen with deuterium can shift chemical equilibria, an effect known as an Isotopic Perturbation of Equilibrium (IPE). This arises from differences in the zero-point vibrational energies (ZPVE) of bonds to the different isotopes. A C-D bond is stronger and has a lower ZPVE than a C-H bond. Similarly, an O-D bond has a lower ZPVE than an O-H bond. The equilibrium will favor the state where the isotope is in the more stable, lower-energy bonding environment.
In this compound, the deuteration is on the methoxy groups, which are not directly involved in the keto-enol tautomerism of the dione ring. Therefore, the impact on the tautomeric equilibrium is a secondary or remote isotope effect. While direct substitution of the enolizable proton at C2 with deuterium would have a pronounced effect, the remote deuteration in the methoxy groups will have a much more subtle influence. This minor effect would be transmitted electronically through the molecule's framework, slightly altering the relative stabilities of the diketo and enol forms. Studies using deuterium isotope effects on NMR chemical shifts have proven to be a valuable tool for investigating such tautomeric systems. mdpi.comruc.dk
| Tautomer | Structural Description | Influence of Remote Deuteration (-OCD₃) |
| Diketo Form | Standard 1,3-dione structure with a CH₂ group at C2. | Subtle electronic perturbation from deuterated methoxy groups. |
| Enol Form | Contains a C=C double bond within the five-membered ring and a hydroxyl (-OH) group at C1 or C3. | Subtle electronic perturbation; the relative energy compared to the diketo form is slightly altered. |
Viii. Future Research Directions and Emerging Opportunities
Exploration of Undiscovered Synthetic Routes for Deuterated Indanediones
The development of novel and efficient synthetic methodologies is paramount to advancing the study and application of deuterated indanediones. While classical methods such as acid-catalyzed hydrogen-deuterium exchange on existing indanedione scaffolds are feasible, future research will likely focus on more sophisticated and selective strategies. nih.gov
Key areas for exploration include:
Development of Novel Catalytic Systems: Research into heterogeneous catalysts, such as the nanostructured iron catalysts used for deuterating arenes, could provide highly selective and scalable methods for introducing deuterium (B1214612) onto the aromatic ring of the indanedione core. nih.gov These approaches may offer advantages over precious-metal-based catalysts, which can be costly and difficult to remove from the final product. nih.gov
Synthesis from Deuterated Precursors: A highly attractive strategy involves constructing the indanedione ring system from simple, commercially available deuterated building blocks. This approach offers precise control over the location of the deuterium labels. For instance, the synthesis could commence from deuterated phthalic acid derivatives, which would then be elaborated into the final indanedione structure using established condensation reactions. nih.govmdpi.com
Flow Chemistry and Automation: Continuous flow systems offer enhanced control over reaction parameters, such as temperature, pressure, and reaction time, making them ideal for optimizing deuteration reactions. thalesnano.com These systems can utilize in-situ generation of deuterated reagents, improving safety and efficiency, and facilitating scalable production. thalesnano.com
Table 1: Comparison of Potential Synthetic Routes for Deuterated Indanediones
| Synthetic Strategy | Description | Potential Advantages | Research Challenges |
|---|---|---|---|
| Late-Stage H-D Exchange | Direct replacement of hydrogen with deuterium on a pre-formed indanedione molecule, often using an acid or base catalyst and a deuterium source like D₂O. nih.gov | Synthetically straightforward for accessible protons. | Lack of selectivity, potential for incomplete deuteration, harsh conditions may degrade the substrate. |
| Homogeneous/Heterogeneous Catalysis | Use of metal catalysts (e.g., Palladium, Nickel, Iron) to facilitate selective H-D exchange with sources like D₂ gas or D₂O. nih.gov | High potential for site-selectivity, milder reaction conditions, reusability of heterogeneous catalysts. | Cost of precious metals, catalyst poisoning, removal of metal traces from the product. nih.gov |
| Synthesis from Deuterated Building Blocks | Assembly of the indanedione skeleton using starting materials that already contain deuterium at the desired positions (e.g., deuterated methyl iodide, deuterated phthalates). nih.gov | Unambiguous and complete labeling at specific sites, high isotopic purity. | Availability and cost of deuterated starting materials, may require longer synthetic sequences. google.com |
| Continuous Flow Deuteration | Performing the deuteration reaction in a microreactor or flow chemistry setup. thalesnano.com | Enhanced safety, precise control of reaction conditions, easy scalability, potential for automation. | Initial investment in specialized equipment, potential for channel clogging with heterogeneous catalysts. |
Advancements in Analytical Techniques for Characterization of Complex Deuterated Compounds
The precise characterization of deuterated compounds is critical to confirm their identity, and to determine the location and extent of isotopic labeling. While established techniques form the bedrock of this analysis, ongoing advancements are enabling more detailed and rapid characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the most powerful tool for this purpose.
¹H NMR is used to quantify the degree of deuteration by measuring the reduction or disappearance of a proton signal at a specific position. spectralservice.de
²H NMR allows for the direct detection of deuterium nuclei, confirming their presence and chemical environment.
Future advancements will likely involve the development of novel pulse sequences and higher-field magnets to improve the resolution and sensitivity of ²H NMR, and to better analyze samples with low levels of deuteration. The use of "standard-free" quantitative NMR (qNMR) methods, where the deuterated solvent serves as an internal standard, presents an opportunity for more streamlined and precise analysis. spectralservice.de
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This advanced technique is used to probe protein conformation and dynamics. acs.org While typically used to study proteins, the principles of HDX can be applied to characterize the stability of C-D bonds in small molecules under various conditions. Furthermore, deuterated ligands like 5,6-Di(meth-d3-oxy)indane-1,3-dione could serve as valuable tools in HDX-MS studies to understand drug-protein interactions by providing a clear isotopic signature. acs.org
Table 2: Key Analytical Techniques for Characterizing Deuterated Indanediones
| Technique | Information Provided | Key Advantages and Future Directions |
|---|---|---|
| ¹H NMR Spectroscopy | Determines the degree of deuteration (isotopic purity) by quantifying the loss of proton signal intensity. studymind.co.uk | Widely accessible. Future work includes automation of data analysis for high-throughput screening. |
| ²H NMR Spectroscopy | Directly detects the deuterium signal, confirming its chemical environment. | Unambiguous confirmation of deuteration. Advancements in probe technology will increase sensitivity. |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass of the molecule, confirming the number of deuterium atoms incorporated. thalesnano.com | High precision and accuracy. Can be coupled with liquid chromatography (LC-MS) for mixture analysis. nih.gov |
| Infrared (IR) Spectroscopy | Detects the C-D bond stretching vibrations, which occur at a lower frequency than C-H bonds. rsc.org | Rapid and non-destructive. Useful for real-time reaction monitoring in process analytical technology (PAT). |
Integration into Emerging Interdisciplinary Research Fields
The unique properties of deuterated compounds open up applications far beyond their initial conception. Deuterated indanediones, including this compound, are well-positioned for integration into several cutting-edge research areas.
Medicinal Chemistry and Drug Discovery: The primary driver for deuteration in pharmaceuticals is the deuterium kinetic isotope effect (DKIE). nih.gov A C-D bond is stronger and is cleaved more slowly than a C-H bond. nih.govnih.gov For a molecule like this compound, the deuterated methoxy (B1213986) groups are expected to be more resistant to metabolic O-demethylation by cytochrome P450 enzymes. musechem.com This can lead to:
Improved pharmacokinetic profiles (e.g., longer half-life, lower clearance). nih.gov
Reduced formation of potentially toxic metabolites. nih.gov
Lower and less frequent dosing regimens. nih.gov Future research will involve synthesizing deuterated indanedione libraries to screen for enhanced biological activity and improved metabolic stability.
Materials Science: Isotopic substitution can subtly influence the physical properties of materials, including their thermal stability and vibrational characteristics (phonons). rsc.org Indanedione derivatives are known to possess interesting electronic and optical properties. mdpi.com The integration of deuterium could be explored as a strategy to fine-tune these properties for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where vibrational modes can affect charge transport and device lifetime.
Biochemical Probes and Internal Standards: Deuterated molecules are ideal internal standards for quantitative analysis using mass spectrometry because they have nearly identical chemical properties to their non-deuterated counterparts but are easily distinguished by their mass. thalesnano.com this compound could be used as a high-precision internal standard for quantifying related indanedione-based drugs or metabolites in complex biological matrices like plasma or urine.
Challenges and Strategies for Scalable Synthesis of Isotope-Labeled Indanedione Derivatives
Transitioning a synthetic route from a small-scale laboratory procedure to a large-scale industrial process presents significant hurdles, which are often magnified when dealing with isotope-labeled compounds.
Challenges:
Cost and Availability of Deuterium Sources: The most fundamental deuterium source, heavy water (D₂O), is relatively inexpensive. However, many synthetic transformations require more complex and costly deuterated reagents, such as deuterated methyl iodide (CD₃I) or deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄), the supply of which can be limited. nih.govgoogle.com
Process Scalability and Safety: Reactions that are manageable on a gram scale can become hazardous or inefficient on a multi-kilogram scale. nih.gov For example, controlling the exotherms of reactions or handling large volumes of flammable solvents requires specialized equipment and protocols.
Maintaining Isotopic Purity: Ensuring a consistently high level of deuterium incorporation (>98%) on a large scale is a major challenge. Undesired H-D scrambling or incomplete reactions can lead to batch-to-batch variability.
Analytical and Regulatory Hurdles: The development of deuterated active pharmaceutical ingredients (APIs) requires robust analytical methods to prove isotopic purity and demonstrate a clear clinical advantage over non-deuterated counterparts to regulatory agencies. musechem.com
Strategies for Overcoming Challenges:
Economical Deuterium Incorporation: Designing synthetic pathways that utilize D₂O as the primary deuterium source is the most cost-effective strategy. nih.gov This may involve developing novel catalysts that can directly use D₂O for H-D exchange under mild conditions.
Adoption of Process Analytical Technology (PAT): Implementing real-time monitoring of reactions using techniques like IR or NMR spectroscopy can provide immediate feedback on the extent of deuteration, allowing for precise control and optimization of the process to ensure high isotopic purity.
Continuous Manufacturing: As mentioned, continuous flow reactors can mitigate many of the safety and scalability issues associated with large-batch processing. thalesnano.com They allow for better thermal management and containment of hazardous reagents.
Strategic Catalyst Selection: Moving away from precious metal catalysts to more abundant and less toxic alternatives, such as iron-based systems, can reduce costs and simplify product purification, a critical step for pharmaceutical applications. nih.gov
Table 3: Scalable Synthesis of Deuterated Indanediones: Challenges and Strategies
| Challenge | Mitigation Strategy |
|---|---|
| High cost of deuterated reagents (e.g., LiAlD₄, CD₃I). google.com | Design syntheses that use D₂O as the deuterium source; develop catalysts for direct D₂O exchange. nih.gov |
| Poor reaction control and safety on a large scale. nih.gov | Implement continuous flow manufacturing for better thermal and process control. thalesnano.com |
| Inconsistent isotopic purity and H-D scrambling. | Utilize Process Analytical Technology (PAT) for real-time reaction monitoring and control. |
| Product contamination with precious metal catalysts. nih.gov | Develop and employ catalysts based on abundant, non-toxic metals like iron. nih.gov |
| Regulatory burden of proving clinical advantage. musechem.com | Focus on deuteration at known metabolic "soft spots" to maximize the kinetic isotope effect and therapeutic benefit. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing deuterated methoxy groups at the 5,6-positions of indane-1,3-dione?
- Methodological Answer : The synthesis of 5,6-Di(meth-d3-oxy)indane-1,3-dione can be adapted from halogenation and etherification routes used for non-deuterated analogs. For example, nucleophilic aromatic substitution (SNAr) on 5,6-dihaloindane-1,3-dione precursors using deuterated methoxide (CD3O⁻) under anhydrous conditions is a viable approach. Alternatively, direct O-deuteration of pre-synthesized dimethoxy derivatives via acid-catalyzed H/D exchange (e.g., using D2O/H2SO4) may be explored. Ensure rigorous exclusion of moisture to prevent isotopic dilution. Characterization via ¹H/²H NMR and high-resolution mass spectrometry (HRMS) is critical to confirm deuteration efficiency .
Q. How does the presence of meth-d3-oxy groups influence the electronic properties of indane-1,3-dione derivatives compared to non-deuterated counterparts?
- Methodological Answer : Deuteration minimally alters electronic properties but can affect vibrational modes and stability. Use UV-Vis spectroscopy to compare π→π* transitions in deuterated vs. non-deuterated compounds. Computational studies (DFT) can model charge distribution differences. Experimentally, cyclic voltammetry (CV) may reveal shifts in reduction potentials due to isotopic effects on solvation or hydrogen bonding .
Q. What are the standard protocols for characterizing the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient).
- Structural Confirmation :
- NMR : ¹H NMR (absence of methoxy protons at ~δ 3.8–4.0 ppm), ¹³C NMR (deuterium-induced isotopic shifts in adjacent carbons).
- HRMS : Exact mass matching for [M+H]⁺ or [M+Na]⁺.
- Isotopic Purity : ²H NMR or isotope ratio mass spectrometry (IRMS) to quantify deuterium incorporation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–25°C) during SNAr reactions minimize side reactions (e.g., hydrolysis of CD3O⁻).
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of CD3O⁻ in biphasic systems.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) with controlled water activity. Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at ~1750 cm⁻¹) .
Q. What mechanistic insights explain the role of deuterated methoxy groups in modulating biological activity against drug-resistant pathogens?
- Methodological Answer : Deuterated methoxy groups may alter metabolic stability (deuterium isotope effect) or membrane permeability. Conduct:
- Enzymatic Assays : Compare inhibition kinetics (e.g., IC50) of deuterated vs. non-deuterated compounds against Mycobacterium tuberculosis enoyl-ACP reductase.
- Molecular Dynamics (MD) Simulations : Assess interactions of deuterated derivatives with lipid bilayers or target proteins.
- Stability Studies : Measure plasma/tissue half-lives using LC-MS/MS to evaluate metabolic resistance .
Q. How should researchers address discrepancies in reported bioactivity data for deuterated indane-1,3-dione derivatives across studies?
- Methodological Answer :
- Standardize Assays : Use CLSI/MIC guidelines for antimicrobial testing; ensure consistent cell lines (e.g., HepG2 for cytotoxicity).
- Control Variables : Document solvent (DMSO concentration), pH, and incubation times.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from multiple studies, accounting for assay variability .
Q. What strategies enable the application of this compound in organic electronics?
- Methodological Answer : The electron-withdrawing diketone scaffold and deuterated methoxy groups can enhance charge transport or stability.
- Dye-Sensitized Solar Cells (DSSCs) : Functionalize via Knoevenagel condensation with cyanoacrylic acid acceptors; measure photocurrent density (Jsc) and open-circuit voltage (Voc).
- OLEDs : Synthesize π-conjugated polymers via Suzuki coupling; evaluate electroluminescence efficiency .
Q. How does isotopic labeling with deuterium impact pharmacokinetic (PK) properties of indane-1,3-dione derivatives?
- Methodological Answer : Deuterium can slow CYP450-mediated metabolism (kinetic isotope effect). Conduct:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
